molecular formula C6H5N2NaO5S B1581021 Sodium 2-Amino-5-nitrobenzenesulfonate CAS No. 30693-53-9

Sodium 2-Amino-5-nitrobenzenesulfonate

Cat. No. B1581021
CAS RN: 30693-53-9
M. Wt: 240.17 g/mol
InChI Key: VTMRGLXTSDVXAE-UHFFFAOYSA-M
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Description

Sodium 2-Amino-5-nitrobenzenesulfonate is a chemical compound with the CAS Number: 30693-53-9 . It has a molecular weight of 240.17 . The compound is usually stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of Sodium 2-Amino-5-nitrobenzenesulfonate involves the use of phosphorous oxychloride . A suspension of 4-nitroaniline-2-sulfonic acid sodium salt is heated with phosphorous oxychloride at 120°C for 3.5 hours . The mixture is then cooled and diluted with dichloromethane . The precipitate is washed with dichloromethane and cold water, and then dried in vacuo for 16 hours at 60°C .


Molecular Structure Analysis

The molecular formula of Sodium 2-Amino-5-nitrobenzenesulfonate is C6H5N2NaO5S . The Inchi Code is 1S/C6H6N2O5S.Na/c7-5-2-1-4 (8 (9)10)3-6 (5)14 (11,12)13;/h1-3H,7H2, (H,11,12,13);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Sodium 2-Amino-5-nitrobenzenesulfonate is a solid compound . The compound is highly soluble, with a solubility of 1490.0 mg/ml .

Scientific Research Applications

Chemical Additive in Hair Dyes

Sodium m-Nitrobenzenesulfonate, a variant of Sodium 2-Amino-5-nitrobenzenesulfonate, is used as a water-soluble ingredient in hair dyes and colors. It's a base component in semi-permanent hair coloring products. Safety assessments indicate moderate ocular and mild skin irritation in rabbits, but there's insufficient data to support its safety in cosmetic products (Andersen, 1996).

Synthesis Processes

Sodium 4-Amino-3-nitrobenzenesulfonic acid, closely related to the compound , has been synthesized through specific chemical reactions. This synthesis highlights the reactivity of certain functional groups in the presence of dilute sodium hydroxide solution (Rosevear & Wilshire, 1982).

Improvement in Nitration Process

Optimizing nitration reaction conditions for the synthesis of related compounds like 2-amino-5-chloro-4-methylbenzenesulfonic acid can increase the yield of the reaction, thereby enhancing the efficiency of the synthesis process (Li et al., 2015).

Photoluminescence and Thermal Properties

Sodium ethene-bis-nitrobenzenesulfonate, a compound structurally related to Sodium 2-Amino-5-nitrobenzenesulfonate, demonstrates interesting photoluminescence and thermal properties. Its synthesis and structure involve coordination interactions and hydrogen bonding (Yu, Qian, & Wang, 2012).

Solubility Studies

Studies on the solubility of sodium 4-nitrobenzenesulfonate, a similar compound, provide insights into the best solvent mixtures for its purification, which is crucial for various chemical applications (Li et al., 2012).

Amino Group Determination

Sodium 2, 4, 6-trinitrobenzenesulfonate (TNBS·Na) has been used in the determination of amino groups in amino acids and proteins, indicating its application in biochemical analysis (Yamashina & Hirata, 1987).

Unexpected Chemical Behavior

Sodium m-nitrobenzenesulfonate exhibits unexpected behavior in specific chemical reactions, leading to the synthesis of new classes of compounds, demonstrating its utility in exploring novel chemical pathways (Cignarella & Barlocco, 1995).

Solubility Modeling

Modeling of solubility of sodium mononitrobenzenesulfonates in different solvents at various temperatures provides valuable data for industrial processes involving these compounds (Zhou et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with Hazard Statements H315-H319 . This indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin irritation or eye irritation persists .

properties

IUPAC Name

sodium;2-amino-5-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5S.Na/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,7H2,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMRGLXTSDVXAE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067567
Record name Sodium 2-amino-5-nitrobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-Amino-5-nitrobenzenesulfonate

CAS RN

30693-53-9
Record name Benzenesulfonic acid, 2-amino-5-nitro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030693539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2-amino-5-nitro-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 2-amino-5-nitrobenzenesulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-amino-5-nitrobenzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
GA Woolley - Beilstein J. Org. Chem, 2012 - pdfs.semanticscholar.org
… from sodium 2-acetamido-5-nitrobenzenesulfonate (5), which was obtained from commercially available sodium 2-amino-5nitrobenzenesulfonate (6) by acetylation using acetic …
Number of citations: 3 pdfs.semanticscholar.org
S Samanta, HI Qureshi… - Beilstein Journal of …, 2012 - beilstein-journals.org
… by hydrogenation with H 2 /Pd-C from sodium 2-acetamido-5-nitrobenzenesulfonate (5), which was obtained from commercially available sodium 2-amino-5-nitrobenzenesulfonate (6) …
Number of citations: 24 www.beilstein-journals.org
Y Liu, X Gao, D Wei, Y Ren - ChemPhotoChem, 2017 - Wiley Online Library
… We synthesized BSBCA starting with sodium 2-amino-5-nitrobenzenesulfonate, through amino protection, nitro reduction, and then following the approach developed by Woolley et al. (…
J Volarić, S Thallmair, BL Feringa… - …, 2022 - Wiley Online Library
… In an oven-dried three-neck flask that underwent three vacuum-nitrogen cycles was added sodium 2-amino-5-nitrobenzenesulfonate 18 (400 mg, 1.77 mmol) and acetic anhydride (33 …
SM Jafari - 2016 - era.library.ualberta.ca
In this thesis I describe the development and application of light-responsive (LR) linchpins for efficient discovery of LR-peptides from genetically encoded peptide libraries. LR-linchpins …
Number of citations: 0 era.library.ualberta.ca
Q Yi - 2013 - qmro.qmul.ac.uk
… ) was deposited on glass slides, and then the surface charges of polymer-coated glass slide were converted by a diazonium salt solution (sodium 2-amino-5-nitrobenzenesulfonate), …
Number of citations: 1 qmro.qmul.ac.uk
TM Cooper… - 2000., 2000 - apps.dtic.mil
The Spontaneous Adsorption technique is a low cost approach for assembling interesting thin films. Virtually any polyion can be incorporated into a film, including dyes, polymers, …
Number of citations: 2 apps.dtic.mil
TM Cooper - Handbook of Nanostructured Materials and …, 2000 - Elsevier
… The polycation contained a tertiary aniline residue with which a diazonium salt derived from sodium 2-amino-5-nitrobenzenesulfonate reacts, adding a negatively charged group to the …
Number of citations: 3 www.sciencedirect.com
JR Bartels-Keith, RFW Cieciuch - Canadian Journal of …, 1968 - cdnsciencepub.com
Certain ortho-substituted acetanilides exhibit proton magnetic resonance signals at unusually low field for the amido proton and the aromatic proton adjacent to the acetamido group. …
Number of citations: 33 cdnsciencepub.com

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